4-(2,5-Dichlorophenyl)butanoic acid
Overview
Description
4-(2,5-Dichlorophenyl)butanoic acid is an organic compound with the molecular formula C10H10Cl2O2 It is a derivative of butanoic acid, where the butanoic acid chain is substituted with a 2,5-dichlorophenyl group
Mechanism of Action
Target of Action
Similar compounds, such as glutaric acid-amides, have shown biological activity as anti-cancer and anti-leishmanial agents
Mode of Action
The compound’s structure suggests that it may interact with its targets through hydrogen bonding . The molecule’s backbone is kinked about the methylene-C–N (amide) bond, and an additional twist is noted between the amide and phenyl groups . These structural features could influence its interaction with target molecules.
Biochemical Pathways
Compounds with similar structures, such as glutaric acid-amides, have been studied in the context of anti-cancer and anti-leishmanial activity . This suggests that the compound may affect pathways related to these biological processes.
Result of Action
The compound’s structure suggests that it may form supramolecular tapes assembled through carboxylic acid-o–h … o (carbonyl) and amide-n–h … o (amide) hydrogen bonding . This could potentially influence its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dichlorophenyl)butanoic acid typically involves the reaction of 2,5-dichlorobenzene with butanoic acid derivatives. One common method includes the use of a Friedel-Crafts acylation reaction, where 2,5-dichlorobenzene reacts with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dichlorophenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-(2,5-Dichlorophenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-(2,4-Dichlorophenyl)butanoic acid: Similar structure but with chlorine atoms at different positions on the phenyl ring.
4-(3,4-Dichlorophenyl)butanoic acid: Another isomer with chlorine atoms at the 3 and 4 positions.
4-(2,5-Dichlorophenyl)propanoic acid: Similar structure but with a shorter carbon chain.
Uniqueness
4-(2,5-Dichlorophenyl)butanoic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The position of the chlorine atoms can affect the compound’s ability to interact with molecular targets, making it distinct from other isomers.
Properties
IUPAC Name |
4-(2,5-dichlorophenyl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c11-8-4-5-9(12)7(6-8)2-1-3-10(13)14/h4-6H,1-3H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKILGBCDDSQPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CCCC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655664 | |
Record name | 4-(2,5-Dichlorophenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90655664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
855152-60-2 | |
Record name | 4-(2,5-Dichlorophenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90655664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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